(E)-2-Cyano-3-(5-(9,9-diethyl-7-(naphthalen-1-yl(phenyl)amino)-9H-fluoren-2-yl)thiophen-2-yl)acrylic acid
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Overview
Description
(E)-2-Cyano-3-(5-(9,9-diethyl-7-(naphthalen-1-yl(phenyl)amino)-9H-fluoren-2-yl)thiophen-2-yl)acrylic acid is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its intricate structure, which includes a cyano group, a thiophene ring, and a fluorenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Cyano-3-(5-(9,9-diethyl-7-(naphthalen-1-yl(phenyl)amino)-9H-fluoren-2-yl)thiophen-2-yl)acrylic acid typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where a cyanoacetic acid derivative reacts with an aldehyde or ketone in the presence of a base such as piperidine or pyridine. The reaction conditions often require refluxing in an organic solvent like ethanol or toluene to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Cyano-3-(5-(9,9-diethyl-7-(naphthalen-1-yl(phenyl)amino)-9H-fluoren-2-yl)thiophen-2-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, carboxylic acids, and halogenated compounds
Scientific Research Applications
(E)-2-Cyano-3-(5-(9,9-diethyl-7-(naphthalen-1-yl(phenyl)amino)-9H-fluoren-2-yl)thiophen-2-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (E)-2-Cyano-3-(5-(9,9-diethyl-7-(naphthalen-1-yl(phenyl)amino)-9H-fluoren-2-yl)thiophen-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The cyano group and other functional groups in the molecule can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or disrupt bacterial cell membranes, leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid used in organic synthesis.
Adapalene Related Compound E: A compound with a similar aromatic structure used in pharmaceutical research.
Uniqueness
(E)-2-Cyano-3-(5-(9,9-diethyl-7-(naphthalen-1-yl(phenyl)amino)-9H-fluoren-2-yl)thiophen-2-yl)acrylic acid stands out due to its complex structure, which combines multiple functional groups and aromatic systems
Properties
Molecular Formula |
C41H32N2O2S |
---|---|
Molecular Weight |
616.8 g/mol |
IUPAC Name |
(E)-2-cyano-3-[5-[9,9-diethyl-7-(N-naphthalen-1-ylanilino)fluoren-2-yl]thiophen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C41H32N2O2S/c1-3-41(4-2)36-24-28(39-22-19-32(46-39)23-29(26-42)40(44)45)17-20-34(36)35-21-18-31(25-37(35)41)43(30-13-6-5-7-14-30)38-16-10-12-27-11-8-9-15-33(27)38/h5-25H,3-4H2,1-2H3,(H,44,45)/b29-23+ |
InChI Key |
OSKDEENVIKVJFO-BYNJWEBRSA-N |
Isomeric SMILES |
CCC1(C2=C(C=CC(=C2)C3=CC=C(S3)/C=C(\C#N)/C(=O)O)C4=C1C=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC7=CC=CC=C76)CC |
Canonical SMILES |
CCC1(C2=C(C=CC(=C2)C3=CC=C(S3)C=C(C#N)C(=O)O)C4=C1C=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC7=CC=CC=C76)CC |
Origin of Product |
United States |
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